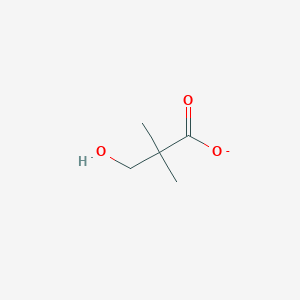

3-Hydroxy-2,2-dimethylpropanoate

Descripción

3-Hydroxy-2,2-dimethylpropanoate is a branched-chain hydroxy ester with a β-hydroxy acid backbone. Its derivatives, particularly methyl and ethyl esters, have gained attention in medicinal chemistry due to their role as histone deacetylase (HDAC) inhibitors and antiproliferative agents. Key derivatives include methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (CAS 14002-80-3) and ethyl this compound (CAS 14002-73-4), which serve as structural scaffolds for anticancer drug development . These compounds are synthesized via nucleophilic addition of trimethylsilyl ketene acetal to aldehydes, yielding intermediates that are further functionalized into hydrazides, acids, or metal complexes .

Propiedades

Fórmula molecular |

C5H9O3- |

|---|---|

Peso molecular |

117.12 g/mol |

Nombre IUPAC |

3-hydroxy-2,2-dimethylpropanoate |

InChI |

InChI=1S/C5H10O3/c1-5(2,3-6)4(7)8/h6H,3H2,1-2H3,(H,7,8)/p-1 |

Clave InChI |

RDFQSFOGKVZWKF-UHFFFAOYSA-M |

SMILES canónico |

CC(C)(CO)C(=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methyl vs. Ethyl Esters

The methyl ester exhibits superior anticancer activity compared to the ethyl ester, likely due to enhanced cellular uptake and HDAC binding. For example, methyl-derived compounds like 7a and 7g showed IC₅₀ values of 0.12 mg/mL against HCT-116 cells, while ethyl esters are more commonly utilized in non-pharmaceutical applications .

Metal Complexes

Derivatives of this compound form stable complexes with transition metals, altering their cytotoxic profiles:

- Cu(II) Complexes : Demonstrated IC₅₀ values of 0.1–0.64 mg/mL against HCT-116 cells, outperforming La(III) complexes (IC₅₀ > 1 mg/mL) .

- Ni(II) Complexes: Moderate activity (IC₅₀: 0.3–0.7 mg/mL) but higher selectivity for cancer cells over normal HEK-293 cells .

Metal coordination enhances DNA intercalation and kinase inhibition (e.g., CDK8), a mechanism distinct from non-metallated esters that primarily target HDACs .

Neopentyl Glycol Derivatives

Compounds like hydroxypivalyl hydroxypivalate (HPHP) share the this compound backbone but are esterified with neopentyl glycol. These derivatives lack anticancer activity but are critical in industrial applications:

- HPHP Glycol : Used in automotive coatings for flexibility and durability .

- Thermal Stability : Decomposes at 177–178°C, higher than methyl/ethyl esters (76–98°C) .

Benzyl and Fluorophenyl Derivatives

- Ethyl 3-(3-Fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Fluorine substitution may enhance target binding but requires further biological validation .

Mechanistic Insights and Selectivity

- HDAC Inhibition: Methyl and hydrazide derivatives (e.g., 16b, 16c) inhibit HDAC-2 with binding energies of −8.5 to −9.2 kcal/mol, comparable to vorinostat .

- TRAP1/HSP90 Interaction : Compounds 7a and 7g bind to TRAP1 ATP-binding sites (distance: 2.1–2.4 Å), triggering apoptosis via mitochondrial pathways .

Métodos De Preparación

Hydrogen Peroxide Oxidation

Hydroxypivalic acid is most commonly prepared by oxidizing hydroxypivalaldehyde with hydrogen peroxide. This method avoids the low yields (28–65%) and byproduct formation associated with earlier approaches like potassium permanganate oxidation or the Cannizzaro reaction. Modern protocols emphasize controlled H₂O₂ addition to mitigate safety risks and improve selectivity:

Hydroxypivalaldehyde Synthesis

Hydroxypivalaldehyde, the precursor for oxidation, is synthesized via base-catalyzed condensation of isobutyraldehyde and formaldehyde:

-

Catalysts : DBU (1,8-diazabicycloundec-7-ene) or related bicyclic amidines enable room-temperature reactions with 99% isobutyraldehyde conversion and >98% selectivity.

-

Typical Protocol :

Esterification of Hydroxypivalic Acid

Carbodiimide-Mediated Coupling

Ester derivatives, such as methyl 3-hydroxy-2,2-dimethylpropanoate, are synthesized via DCC (dicyclohexylcarbodiimide) coupling:

Trichloroacetimidate/Acetate Activation

For sterically hindered alcohols, the carbonyl group of methyl this compound is activated as trichloroacetimidate (using trichloroacetonitrile/DBU) or acetate (acetic anhydride/DMAP). These intermediates undergo C–C coupling with nucleophiles like methoxybenzenes or allylsilanes in the presence of Lewis acids (e.g., BF₃·OEt₂).

Industrial-Scale Esterification

Large-scale production employs acid-catalyzed esterification:

-

Conditions :

Alternative Routes and Emerging Methods

Q & A

Q. What are the common synthetic pathways for 3-Hydroxy-2,2-dimethylpropanoate and its derivatives?

The synthesis of this compound derivatives often involves:

- Aldol-like reactions : For example, 4-chlorobenzaldehyde reacts with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and LiCl in DMF to yield methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (69% yield) .

- Ester hydrolysis : Derivatives like 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid are synthesized via alkaline hydrolysis (KOH in 50% ethanol-water, reflux for 6 h) .

- Hydrazide formation : Reacting esters with hydrazine hydrate in ethanol under reflux yields hydrazide derivatives (88% yield) .

Q. What analytical techniques are used to characterize this compound derivatives?

Key methods include:

- NMR spectroscopy : and NMR are critical for confirming structural motifs (e.g., δ 1.11 ppm for methyl groups in methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate) .

- Mass spectrometry (MALDI-TOF) : Used to determine molecular weights (e.g., m/z = 251 [M + Na] for the carboxylic acid derivative) .

- Chiral HPLC : For enantiopurity assessment of related hydroxy ketones, though not directly reported for this compound .

Q. What safety precautions are required when handling this compound?

Per safety data sheets (SDS):

Q. What are the primary derivatives of this compound in medicinal chemistry?

Common derivatives include:

- Hydrazides : Synthesized for HDAC inhibition studies (e.g., compound 15 with IC = 0.69 µM against HeLa cells) .

- Carboxylic acids : Used as intermediates in anticancer agent development .

- Triazolyl derivatives : Modified to enhance binding to histone deacetylase (HDAC) enzymes .

Advanced Research Questions

Q. How do structural modifications influence the HDAC inhibitory activity of this compound derivatives?

- Hydrophobic spacer optimization : Derivatives with triazolyl groups (e.g., 16c ) show enhanced activity (IC = 0.69 µM vs. doxorubicin’s 2.29 µM) due to improved interaction with HDAC-2’s hydrophobic pocket .

- Zinc-binding group (ZBG) incorporation : Modifications like hydroxamic acids or 2-aminoanilides are critical for chelating Zn in HDAC active sites .

- Docking studies : Molecular modeling aligns with experimental IC values, confirming the role of substituents in binding affinity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Experimental variability : Differences in cell lines (HeLa vs. HCT-116) or assay conditions (e.g., incubation time) may explain discrepancies. For example, compound 18 shows IC = 3.39 µM in HeLa cells but higher potency in other lines .

- Stereochemical factors : Enantiomeric purity (e.g., (S)- vs. (R)-isomers) can drastically alter activity but is often underreported .

Q. What computational methods are used to study the binding mechanisms of this compound derivatives?

Q. How is enantioselective synthesis achieved for related hydroxy ketones?

- Catalytic asymmetric reduction : Ruthenium TsDPEN complexes enable >90% enantiomeric excess (e.g., (S)-3-hydroxy-2,2-dimethylcyclopentanone) .

- Chiral auxiliaries : Though not directly reported for this compound, similar strategies could be applied .

Q. What role does this compound play in polymer science research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.